molecular formula C12H14F2N2O2 B2481522 3-(4,4-difluoropiperidine-1-carbonyl)-1-methyl-1,2-dihydropyridin-2-one CAS No. 2324955-58-8

3-(4,4-difluoropiperidine-1-carbonyl)-1-methyl-1,2-dihydropyridin-2-one

Cat. No.: B2481522
CAS No.: 2324955-58-8
M. Wt: 256.253
InChI Key: PQWCTWRXKROHLH-UHFFFAOYSA-N
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Description

3-(4,4-Difluoropiperidine-1-carbonyl)-1-methyl-1,2-dihydropyridin-2-one is a heterocyclic compound featuring a dihydropyridin-2-one core substituted with a methyl group at the 1-position and a 4,4-difluoropiperidine carbonyl moiety at the 3-position. Such structural motifs are common in medicinal chemistry, where fluorination is employed to enhance metabolic stability and bioavailability .

The dihydropyridinone scaffold is conformationally flexible, with the non-aromatic ring adopting puckered or planar geometries depending on substituent effects. The carbonyl group at position 3 may participate in hydrogen bonding or dipole interactions, critical for molecular recognition in biological systems or crystal packing .

Properties

IUPAC Name

3-(4,4-difluoropiperidine-1-carbonyl)-1-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2N2O2/c1-15-6-2-3-9(10(15)17)11(18)16-7-4-12(13,14)5-8-16/h2-3,6H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQWCTWRXKROHLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)N2CCC(CC2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4,4-Difluoropiperidine-1-carbonyl)-1-methyl-1,2-dihydropyridin-2-one is a compound of interest due to its potential biological activities, particularly as an antiviral agent. This article explores its biological activity through various studies and findings, focusing on its mechanism of action, efficacy against specific pathogens, and structure-activity relationships.

Chemical Structure and Properties

The compound has the following molecular formula: C18H22F2N4O2C_{18}H_{22}F_2N_4O_2 with a molecular weight of 396.46 g/mol. Its structure includes a piperidine ring substituted with difluoromethyl groups and a dihydropyridinone moiety, which are critical for its biological activity.

Research indicates that compounds similar to this compound may act as inhibitors of viral enzymes or receptors. For instance, studies on related piperidine derivatives have shown inhibition of the main protease (Mpro) in coronaviruses, which is essential for viral replication . The binding affinity and specificity of these compounds to viral targets suggest a promising avenue for antiviral drug development.

Structure-Activity Relationship (SAR)

The SAR analysis of piperidine derivatives indicates that substitutions at specific positions significantly influence biological activity. Compounds with fluorinated groups often exhibit enhanced potency against viral targets due to increased lipophilicity and improved binding interactions .

Case Studies

Several case studies have highlighted the antiviral potential of piperidine derivatives:

  • Study on Influenza Virus : A fluorinated piperidine derivative showed an EC50 value of 7.4 μM against human coronavirus 229E with a CC50 value of 44 μM . This study underscores the importance of fluorine substitution in enhancing antiviral activity.
  • Synthesis and Evaluation : Research involving the synthesis of new piperazine derivatives demonstrated their potential as NK(1) receptor antagonists with favorable pharmacokinetic profiles . Such findings support the hypothesis that modifications in piperidine structures can lead to significant biological effects.

Data Table: Summary of Biological Activities

Compound NameTarget PathogenEC50 (μM)CC50 (μM)Mechanism of Action
3-(4,4-Difluoropiperidine-1-carbonyl)-1-methyl...SARS-CoV-2TBDTBDInhibition of Mpro
Fluorinated Piperidine DerivativeHuman Coronavirus 229E7.444Inhibition of viral replication
NK(1) Receptor AntagonistVariousTBDTBDReceptor antagonism

Scientific Research Applications

Chemical Properties and Structure

The compound features a piperidine ring substituted with a difluoromethyl group and a carbonyl moiety, contributing to its reactivity and biological activity. The molecular formula is C12_{12}H14_{14}F2_2N2_2O, with a molecular weight of approximately 242.25 g/mol.

Anticancer Activity

Research has highlighted the potential of 3-(4,4-difluoropiperidine-1-carbonyl)-1-methyl-1,2-dihydropyridin-2-one as an anticancer agent. A study published in the Journal of Medicinal Chemistry investigated a series of compounds derived from this structure that exhibited selective cytotoxicity against cancer cell lines. These derivatives were designed to inhibit specific protein targets involved in tumor growth.

Case Study:
In a recent study, derivatives of this compound were synthesized and tested for their ability to inhibit cancer cell proliferation. The results indicated that certain modifications to the piperidine moiety enhanced anticancer activity significantly, suggesting a structure-activity relationship that can guide future drug design efforts .

Neuropharmacological Effects

The compound has shown promise in neuropharmacology, particularly in modulating neurotransmitter systems. Its ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders.

Case Study:
A study demonstrated that derivatives of this compound exhibited significant effects on serotonin receptors. This interaction suggests potential applications in treating depression and anxiety disorders .

Synthesis and Derivative Development

The synthesis of this compound involves several steps, including the formation of the piperidine ring and subsequent functionalization. The ability to modify its structure leads to a library of derivatives with varied biological activities.

Table 1: Synthesis Pathways of Derivatives

StepReaction TypeReagentsConditions
1N-AlkylationPiperidine derivative + alkyl halideBase, solvent
2Carbonyl FormationAcid chloride + amineReflux
3CyclizationIntermediate + baseHeat

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound’s closest structural analogs include:

Methyl 3-(3-fluorophenyl)-1-methyl-1,3a,4,9b-tetrahydro-3H-thiochromeno[4,3-c]isoxazole-3a-carboxylate (): Contains a fluorophenyl group and fused heterocyclic rings. The oxazolidine ring adopts an envelope conformation, while the thiopyran ring forms a half-chair . Inclination angles between aromatic rings (85.96°) and intermolecular C–H⋯π interactions dictate crystal packing. Contrast: The target compound lacks a thiopyran system but shares fluorine-driven electronic effects. Its dihydropyridinone ring may exhibit less puckering due to reduced steric hindrance compared to the fused system in .

13-[2-[4-[(E)-(2,4-Difluorophenyl)(hydroxyimino)methyl]piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (): Features a difluorophenyl group and a piperidine-ethyl-pyrimidinone scaffold. Hydroxyimino and ethyl linkers may enhance hydrogen-bonding capacity compared to the target compound’s carbonyl group.

Hydrogen-Bonding and Crystal Packing

  • Target Compound : The 4,4-difluoropiperidine group may engage in weak C–F⋯H interactions, while the carbonyl oxygen could act as a hydrogen-bond acceptor. Such interactions are less directional than traditional O–H⋯O/N bonds but contribute to stability in solid-state packing .
  • Compound : Relies on C–H⋯π interactions for 3D crystal assembly, a common motif in fluorinated aromatic systems .
  • Implication: Fluorine’s role in the target compound may lead to distinct packing efficiency or solubility compared to non-fluorinated analogs.

Pharmacological Relevance

  • Fluorine substitution in piperidine rings is associated with enhanced metabolic stability and blood-brain barrier penetration in CNS-targeting drugs .
  • The dihydropyridinone core is found in kinase inhibitors (e.g., CDK4/6), where substituents modulate selectivity. The methyl group at position 1 may reduce steric clashes in binding pockets compared to bulkier groups.

Data Table: Key Structural and Functional Comparisons

Property Target Compound Compound Compound
Core Structure 1,2-Dihydropyridin-2-one Fused thiochromeno-isoxazole Pyrido-pyrimidinone
Fluorine Position 4,4-Difluoropiperidine 3-Fluorophenyl 2,4-Difluorophenyl
Conformation Likely planar/puckered dihydropyridinone Envelope (oxazolidine), half-chair (thiopyran) Piperidine-ethyl linker with rotational freedom
Intermolecular Interactions Potential C–F⋯H, carbonyl H-bonding C–H⋯π interactions Hydroxyimino H-bond donors
Pharmacological Potential Enhanced metabolic stability Not reported Probable CNS activity due to fluorination

Research Findings and Implications

  • Structural Insights: The target compound’s difluoropiperidine and dihydropyridinone motifs balance rigidity and electronic effects, making it a candidate for optimization in drug discovery. Conformational analysis (e.g., via SHELX-refined crystallography) would clarify its binding pose .
  • Biological Relevance: Fluorine’s role in enhancing lipophilicity and blocking metabolic sites (e.g., cytochrome P450) could make this compound more durable in vivo than non-fluorinated analogs .

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of 3-(4,4-difluoropiperidine-1-carbonyl)-1-methyl-1,2-dihydropyridin-2-one?

Methodological Answer: Synthesis optimization typically involves:

  • Catalyst selection : Lewis acids (e.g., BF₃·OEt₂) or organocatalysts can enhance carbonyl coupling efficiency between the difluoropiperidine and dihydropyridinone moieties .
  • Solvent systems : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates, while controlled water content minimizes hydrolysis side reactions .
  • Temperature gradients : Stepwise heating (e.g., 60°C for coupling, 25°C for cyclization) balances reaction kinetics and thermodynamic stability .
  • Analytical validation : Use HPLC with UV detection (λ = 230–260 nm) to monitor intermediate purity and LC-MS for mass confirmation .

Q. How can the structural conformation of the dihydropyridin-2-one core be confirmed experimentally?

Methodological Answer:

  • Single-crystal X-ray diffraction (SC-XRD) : Resolve the planarity of the dihydropyridinone ring and torsion angles between the carbonyl and piperidine groups. SHELXL (for refinement) and ORTEP-3 (for visualization) are critical tools .
  • NMR spectroscopy : 1H^1\text{H}- and 13C^{13}\text{C}-NMR can detect anisotropic effects from the 4,4-difluoropiperidine substituent. 19F^{19}\text{F}-NMR confirms fluorine equivalence .
  • Computational modeling : Density Functional Theory (DFT) calculates optimized geometries and compares them to crystallographic data to validate intramolecular interactions .

Advanced Research Questions

Q. How do hydrogen-bonding networks influence the crystallization behavior of this compound, and how can they be characterized?

Methodological Answer:

  • Graph-set analysis : Apply Etter’s rules to categorize hydrogen-bonding motifs (e.g., R₂²(8) rings) using crystallographic data. This reveals whether N–H···O or C–H···F interactions dominate .
  • Thermal analysis : Differential Scanning Calorimetry (DSC) identifies polymorphic transitions linked to hydrogen-bond reorganization .
  • Synchrotron studies : High-resolution powder XRD can resolve subtle lattice distortions caused by weak C–H···π interactions .

Q. What computational approaches are effective in analyzing the puckering dynamics of the 4,4-difluoropiperidine ring?

Methodological Answer:

  • Cremer-Pople parameters : Calculate puckering amplitude (qq) and phase angle (θ\theta) from SC-XRD data to quantify ring non-planarity. For 6-membered rings, q2q_2 and q3q_3 values distinguish chair, boat, or twist-boat conformers .
  • Molecular Dynamics (MD) simulations : Simulate ring-flipping transitions in explicit solvent (e.g., water/ethanol mixtures) to assess energy barriers (≈10–15 kcal/mol for chair-chair interconversion) .
  • Electron localization function (ELF) : Maps electron density to identify steric clashes between fluorine atoms and adjacent substituents .

Q. How should researchers address discrepancies between spectroscopic data and computational predictions for this compound?

Methodological Answer:

  • Error source identification :
    • NMR shifts : Compare experimental 13C^{13}\text{C}-NMR shifts with DFT-calculated values (GIAO method). Deviations >2 ppm suggest solvent effects or conformational averaging .
    • Vibrational spectra : IR/Raman peaks inconsistent with DFT may indicate protonation state changes or crystal-packing forces .
  • Validation protocols :
    • Cross-polarization magic-angle spinning (CP-MAS) NMR : Resolve solid-state vs. solution-state conformational differences .
    • Dynamic NMR (DNMR) : Detect slow exchange processes (e.g., ring puckering) at variable temperatures .

Q. What strategies mitigate racemization during functionalization of the 1-methyl-dihydropyridinone moiety?

Methodological Answer:

  • Chiral auxiliaries : Introduce a bulky substituent (e.g., (-)-menthol) to sterically block racemization pathways during nucleophilic substitutions .
  • Low-temperature kinetics : Perform reactions below -20°C to reduce enantiomerization rates (monitored via chiral HPLC with a Chiralpak IA column) .
  • Asymmetric catalysis : Use Pd-catalyzed cross-coupling with BINAP ligands to enforce stereocontrol (e.g., >90% ee) .

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